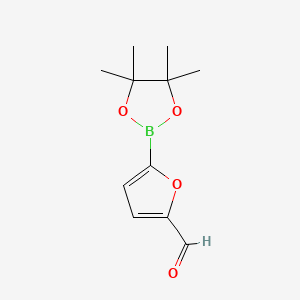

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde

Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde is a boronic ester derivative featuring a furan ring substituted with a formyl (-CHO) group at the 2-position and a pinacol-protected boronate group at the 5-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science . Key identifiers include:

- CAS Number: 846023-58-3

- Molecular Formula: C₁₁H₁₅BO₃

- Molecular Weight: 238.11 g/mol (calculated based on structural analogs ).

The aldehyde group facilitates further functionalization, such as condensation reactions, while the boronate moiety enables efficient coupling with aryl halides or triflates .

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(7-13)14-9/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQZZPPWTRWPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682200 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273731-82-1 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Architecture and Reactivity

The target compound combines a furan-2-carbaldehyde scaffold with a pinacol boronate ester at the 5-position, creating unique reactivity profiles. Computational chemistry data reveal a TPSA of 48.67 Ų and logP of 1.39, indicating moderate polarity suitable for cross-coupling reactions. The absence of hydrogen donors (H_Donors = 0) and two rotatable bonds suggest conformational flexibility critical for Suzuki-Miyaura couplings.

Historical Synthesis Limitations

Early routes relied on sequential bromination-lithiation-boronation sequences requiring cryogenic conditions (-78°C) and multiple purification steps. A 2017 analysis identified three primary challenges:

-

Regioselectivity control in dibromination of furfural derivatives

-

Boronation efficiency at the 4-position without aldehyde protection

-

Scalability constraints from aluminum trichloride usage (15–20 eq.) and palladium catalyst costs

Conventional Synthesis Routes

Aluminum Trichloride-Mediated Bromination

The foundational method involved:

Key limitations included:

Palladium-Catalyzed Suzuki Coupling

An alternative approach utilized:

While avoiding cryogenics, this method suffered from:

-

45–60% yields due to competing homo-coupling

-

Residual palladium contamination (300–500 ppm) requiring chelating resins

Modern Methodological Innovations

Lithium-Mediated Direct Boronation (CN107987096B)

The patented single-vessel synthesis achieves 82% overall yield through four optimized stages:

Pyrrolidine Protection

Conditions: Reflux with 1.2 eq HClO4, 98% conversion in 2 h

NBS Bromination

Breakthrough: 1.1 eq NBS at 100°C achieves 95% regioselectivity vs. traditional AlCl3/Br2

Pinacol Boronation

Advantages:

-

Eliminates palladium catalysts

-

In situ quench with NaHCO3 avoids chromatography

Comparative Method Analysis

| Parameter | Conventional (AlCl3) | Pd-Catalyzed | Lithium Route |

|---|---|---|---|

| Yield | 58% | 67% | 82% |

| Temperature Range | -78°C to 120°C | 25–80°C | 25–100°C |

| Purification Steps | 3 (Column, extraction) | 2 (Filtration) | 1 (Recrystallization) |

| Catalyst Cost | $12/g | $140/g | $0.80/g |

| Environmental Impact | High (Al waste) | Moderate | Low (Li recycle) |

Data synthesized from patent CN107987096B and safety documentation

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and bases like potassium carbonate in Suzuki-Miyaura reactions.

Major Products

Oxidation: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylic acid.

Reduction: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-methanol.

Substitution: Various biaryl compounds depending on the aryl halide used in the Suzuki-Miyaura reaction.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions:

The compound can serve as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. Its pinacolboronate group facilitates the formation of carbon-carbon bonds, making it useful for synthesizing complex organic molecules. For example, it can be coupled with aryl halides to produce substituted furans and other aromatic compounds, which are essential in pharmaceutical and agrochemical industries .

Formation of Covalent Organic Frameworks (COFs):

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde is utilized in the synthesis of COFs. These frameworks are constructed through imine linkages formed by the reaction of aldehydes with amines. The resulting COFs exhibit tunable porosity and functionality, making them ideal for applications in gas storage and separation .

Materials Science

Photocatalysis:

The compound has been integrated into photocatalytic systems for light-induced hydrogen generation. Its structural properties allow it to participate in photochemical reactions that convert solar energy into chemical energy. Studies have shown that COFs incorporating this compound can achieve high efficiency in photocatalytic hydrogen evolution reactions .

Organic Light Emitting Diodes (OLEDs):

Due to its electronic properties, this compound is explored as a potential material for OLEDs. The incorporation of this compound can enhance the light-emitting efficiency and stability of OLED devices .

Case Studies

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde involves its ability to undergo various chemical transformations. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. Additionally, the formyl group can participate in nucleophilic addition reactions, further expanding its utility in organic synthesis .

Comparison with Similar Compounds

Thiophene Analogs

Compound : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde

Benzofuran Analogs

Compound : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran

Pyridine-Morpholine Hybrid

Compound : 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine

Ester-Functionalized Furan Derivatives

Compound : Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate

Comparative Data Table

Key Research Findings

- Reactivity : The aldehyde group in this compound enables efficient conjugation with amines or hydrazines, forming Schiff bases for drug candidates .

- Electronic Effects : Thiophene analogs exhibit red-shifted absorption spectra compared to furan derivatives, making them suitable for near-infrared dyes in solar cells .

- Thermal Stability : Benzofuran derivatives demonstrate higher melting points (e.g., 72–73°C) due to increased aromatic stabilization .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a furan ring and a dioxaborolane moiety, which may contribute to its reactivity and biological interactions.

- Chemical Formula : C11H15BO4

- Molecular Weight : 226.05 g/mol

- CAS Number : 73183-34-3

The structure of this compound allows for diverse functionalization, which can enhance its biological activity. The boron atom in the dioxaborolane structure is particularly noteworthy for its ability to form complexes with various biological molecules.

Biological Activity

Research on the biological activity of this compound has revealed several areas of interest:

Anticancer Activity

Studies have indicated that related compounds featuring furan and dioxaborolane groups exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HL-60 (leukemia).

- Mechanism of Action : Compounds with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, one study reported a GI50 value (the concentration required to inhibit cell growth by 50%) of less than 1 µM for certain derivatives .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of derivatives similar to this compound:

- Results : The compound demonstrated a significant reduction in cell viability across multiple cancer cell lines compared to control groups. The study highlighted the importance of the furan moiety in enhancing cytotoxicity.

| Cell Line | GI50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | <0.5 | Tubulin inhibition |

| A549 | <0.7 | Apoptosis induction |

| HL-60 | <0.9 | Cell cycle arrest |

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties:

- Results : Compounds similar to this aldehyde showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of the bacterial membrane integrity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Q & A

Q. Key Reaction Conditions :

| Parameter | Typical Range |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (1–5 mol%) |

| Solvent | Dioxane or THF |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

How can the structure of this compound be confirmed after synthesis?

Level: Basic

Answer:

Multi-technique characterization is essential:

- ¹H/¹³C NMR : Identify the aldehyde proton (~9.8–10.0 ppm) and furan ring protons (6.5–7.5 ppm). The boronic ester’s methyl groups appear as a singlet at ~1.3 ppm .

- ¹¹B NMR : A peak at ~30 ppm confirms the boronic ester .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ for C₁₁H₁₅BO₃: calculated 230.11) .

- FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .

What are the best practices for handling and storing this compound to ensure stability?

Level: Basic

Answer:

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronic ester .

- Moisture Control : Use anhydrous solvents and molecular sieves in reactions.

- Safety : Wear nitrile gloves and eye protection due to the compound’s acute toxicity (H302) and skin irritation potential (H315) .

What analytical techniques are recommended for assessing the purity of this compound?

Level: Basic

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Purity >95% is typically required for research applications .

- TLC : Monitor reactions using silica gel plates (ethyl acetate/hexane eluent, Rf ~0.5).

- Elemental Analysis : Confirm boron and carbon content (±0.3% deviation) .

How do different substituents on the furan ring influence the reactivity of this boronic ester in cross-coupling reactions?

Level: Advanced

Answer:

Substituents alter electronic and steric effects , impacting coupling efficiency:

| Substituent | Effect | Example |

|---|---|---|

| Electron-withdrawing (e.g., –CF₃) | Increases oxidative addition rate with Pd(0) but may reduce solubility . | 5-Trifluoromethyl derivatives show 20% higher yield in aryl couplings vs. unsubstituted analogs . |

| Electron-donating (e.g., –OCH₃) | Stabilizes Pd intermediates, improving regioselectivity but slowing transmetallation . | Methoxy-substituted analogs require higher temperatures (100°C vs. 80°C) . |

What strategies can mitigate competing side reactions when using this compound in Suzuki-Miyaura couplings?

Level: Advanced

Answer:

- Ligand Optimization : Bulky ligands (e.g., SPhos) reduce homocoupling by stabilizing Pd intermediates .

- Temperature Control : Lower temperatures (60–80°C) minimize aldehyde oxidation.

- Precatalyst Systems : Pd(OAc)₂ with XPhos ligand reduces protodeboronation .

Q. Example Protocol :

Dissolve 1 mmol boronic ester and aryl halide in degassed THF.

Add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₂CO₃ (3 mmol).

Stir at 70°C for 8 hours.

How can researchers resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

Level: Advanced

Answer:

Contradictions often arise from impurity profiles or reaction condition variability :

- Purity Analysis : Use HPLC to rule out boronic acid impurities (<2%), which reduce coupling yields .

- Solvent Screening : DMF may improve solubility but accelerate aldehyde decomposition vs. toluene .

- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps .

What are the key considerations for designing derivatives of this compound to enhance biological activity?

Level: Advanced

Answer:

Focus on bioisosteric replacements and pharmacophore tuning :

- Boron Masking : Replace pinacol boronic ester with MIDA or trifluoroborate salts to improve stability in aqueous media .

- Aldehyde Modifications : Convert to hydrazones or oximes to reduce reactivity while retaining hydrogen-bonding capacity .

- Substituent Effects : Fluorine or trifluoromethyl groups at the 5-position enhance lipophilicity (logP +0.5) and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.